2-({[4-(Methylsulfanyl)phenyl]methyl}amino)propane-1,3-diol
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Overview
Description
2-({[4-(Methylsulfanyl)phenyl]methyl}amino)propane-1,3-diol is an organic compound characterized by the presence of a methylsulfanyl group attached to a phenyl ring, which is further connected to a propane-1,3-diol backbone through a methylamino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-({[4-(Methylsulfanyl)phenyl]methyl}amino)propane-1,3-diol typically involves the following steps:
Starting Materials: The synthesis begins with 4-(methylsulfanyl)benzaldehyde and 3-amino-1,2-propanediol.
Condensation Reaction: The aldehyde group of 4-(methylsulfanyl)benzaldehyde reacts with the amino group of 3-amino-1,2-propanediol under acidic or basic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Types of Reactions:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.
Substitution: The hydroxyl groups in the propane-1,3-diol backbone can undergo substitution reactions with various electrophiles, such as acyl chlorides or alkyl halides, to form esters or ethers.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, hydrogen gas with a catalyst.
Substitution: Acyl chlorides, alkyl halides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Esters, ethers.
Scientific Research Applications
2-({[4-(Methylsulfanyl)phenyl]methyl}amino)propane-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of 2-({[4-(Methylsulfanyl)phenyl]methyl}amino)propane-1,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
4-(Methylsulfanyl)benzylamine: Shares the methylsulfanyl and benzylamine moieties but lacks the propane-1,3-diol backbone.
2-({[4-(Methylsulfanyl)phenyl]methyl}amino)ethanol: Similar structure but with an ethanol backbone instead of propane-1,3-diol.
Uniqueness: 2-({[4-(Methylsulfanyl)phenyl]methyl}amino)propane-1,3-diol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the methylsulfanyl group and the propane-1,3-diol backbone allows for diverse chemical modifications and applications.
Properties
Molecular Formula |
C11H17NO2S |
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Molecular Weight |
227.33 g/mol |
IUPAC Name |
2-[(4-methylsulfanylphenyl)methylamino]propane-1,3-diol |
InChI |
InChI=1S/C11H17NO2S/c1-15-11-4-2-9(3-5-11)6-12-10(7-13)8-14/h2-5,10,12-14H,6-8H2,1H3 |
InChI Key |
RVIHAPZQLUJFBX-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)CNC(CO)CO |
Origin of Product |
United States |
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